molecular formula C12H22N2O5S B12665903 L-Cysteine, N-acetyl-, hexahydro-1H-azepine-1-carboxylate (ester) CAS No. 66887-56-7

L-Cysteine, N-acetyl-, hexahydro-1H-azepine-1-carboxylate (ester)

Cat. No.: B12665903
CAS No.: 66887-56-7
M. Wt: 306.38 g/mol
InChI Key: MLZOFYQOQUTXHD-VWMHFEHESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Cysteine, N-acetyl-, hexahydro-1H-azepine-1-carboxylate (ester) is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine, N-acetyl-, hexahydro-1H-azepine-1-carboxylate (ester) typically involves the esterification of N-acetyl-L-cysteine with hexahydro-1H-azepine-1-carboxylic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is essential for large-scale production. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial for sustainable manufacturing.

Chemical Reactions Analysis

Types of Reactions

L-Cysteine, N-acetyl-, hexahydro-1H-azepine-1-carboxylate (ester) undergoes various chemical reactions, including:

    Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides or sulfonic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Amines or alcohols in the presence of a base such as triethylamine or pyridine.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols.

    Substitution: Amides, other esters.

Scientific Research Applications

L-Cysteine, N-acetyl-, hexahydro-1H-azepine-1-carboxylate (ester) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its role in cellular processes, including redox regulation and protein synthesis.

    Medicine: Investigated for its potential therapeutic effects, such as antioxidant properties and its role in detoxification pathways.

    Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives.

Mechanism of Action

The mechanism of action of L-Cysteine, N-acetyl-, hexahydro-1H-azepine-1-carboxylate (ester) involves its ability to modulate redox balance within cells. The compound acts as a precursor to glutathione, a critical antioxidant that protects cells from oxidative stress. By replenishing glutathione levels, it helps maintain cellular homeostasis and prevents damage from reactive oxygen species. Additionally, the compound may interact with specific molecular targets, such as enzymes involved in detoxification pathways, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent.

    L-Cysteine: A naturally occurring amino acid involved in protein synthesis and detoxification.

    N-Acetyl-L-cysteine ethyl ester: An esterified form of N-acetyl-L-cysteine with enhanced bioavailability.

Uniqueness

L-Cysteine, N-acetyl-, hexahydro-1H-azepine-1-carboxylate (ester) is unique due to its structural modification, which imparts distinct chemical and biological properties. The presence of the hexahydro-1H-azepine-1-carboxylate moiety enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

66887-56-7

Molecular Formula

C12H22N2O5S

Molecular Weight

306.38 g/mol

IUPAC Name

(2R)-2-acetamido-3-sulfanylpropanoic acid;azepane-1-carboxylic acid

InChI

InChI=1S/C7H13NO2.C5H9NO3S/c9-7(10)8-5-3-1-2-4-6-8;1-3(7)6-4(2-10)5(8)9/h1-6H2,(H,9,10);4,10H,2H2,1H3,(H,6,7)(H,8,9)/t;4-/m.0/s1

InChI Key

MLZOFYQOQUTXHD-VWMHFEHESA-N

Isomeric SMILES

CC(=O)N[C@@H](CS)C(=O)O.C1CCCN(CC1)C(=O)O

Canonical SMILES

CC(=O)NC(CS)C(=O)O.C1CCCN(CC1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.